1,3-Oxazol-5-ylboronic acid
Overview
Description
1,3-Oxazol-5-ylboronic acid is a boronic acid derivative that features an oxazole ring, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Mechanism of Action
Target of Action
Oxazole derivatives, which include 1,3-oxazol-5-ylboronic acid, have been found to interact with a wide range of biological targets .
Mode of Action
Oxazole derivatives are known to interact with their targets through various non-covalent interactions . These interactions can lead to changes in the function of the target, which can result in a variety of biological effects.
Biochemical Pathways
Oxazole derivatives have been reported to influence a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
Oxazolidinones, a class of synthetic antimicrobial agents that include oxazole derivatives, are known to exhibit a favorable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration .
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found to act as a highly efficient corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution . This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment.
Biochemical Analysis
Biochemical Properties
They can bind to biological systems via numerous non-covalent interactions
Cellular Effects
Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties
Molecular Mechanism
Oxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Oxazole derivatives are known to interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Oxazol-5-ylboronic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boronic acid derivatives . The preparation of boronic acids often involves the reaction of boron reagents with organic halides under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The scalability of this method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Oxazol-5-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a boronic ester or other oxidized forms.
Reduction: Reduction reactions can modify the oxazole ring or the boronic acid group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are often employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
1,3-Oxazol-5-ylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative with similar reactivity but different structural features.
Benzoxaborole: A boronic acid derivative with a benzene ring fused to an oxaborole ring, known for its medicinal applications.
Dipeptide boronic acids: Compounds that combine boronic acid with peptide structures, used in medicinal chemistry.
Uniqueness
1,3-Oxazol-5-ylboronic acid is unique due to its oxazole ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other boronic acids and contributes to its versatility in various applications .
Properties
IUPAC Name |
1,3-oxazol-5-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO3/c6-4(7)3-1-5-2-8-3/h1-2,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGQBMGNJNEKIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CO1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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